molecular formula C26H20ClN5O5 B11282006 N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11282006
M. Wt: 517.9 g/mol
InChI Key: LEIYFJHNGLFPEG-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide features a quinazolin-2,4-dione core substituted with a phenyl-1,2,4-oxadiazole methyl group and an acetamide side chain bearing a 3-chloro-4-methoxyphenyl moiety. The chloro and methoxy substituents likely influence lipophilicity and metabolic stability .

Properties

Molecular Formula

C26H20ClN5O5

Molecular Weight

517.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide

InChI

InChI=1S/C26H20ClN5O5/c1-36-21-12-11-17(13-19(21)27)28-22(33)14-31-20-10-6-5-9-18(20)25(34)32(26(31)35)15-23-29-24(30-37-23)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,28,33)

InChI Key

LEIYFJHNGLFPEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Key structural analogs share the acetamide linkage or quinazolinone core but differ in substituents and heterocyclic systems.

Compound Name / ID Core Structure Key Substituents Heterocyclic System Reference
Target Compound Quinazolin-2,4-dione 3-Chloro-4-methoxyphenyl, phenyl-1,2,4-oxadiazole methyl 1,2,4-Oxadiazole
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-2,4-dione 2,4-Dichlorophenyl methyl None
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide (618443-59-7) Quinazolin-4-one 2,3-Dichlorophenyl, 6,8-dichloro None
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide (731812-05-8) Acetamide 3-Chloro-4-methoxyphenyl, 5-methyl-4-phenyl-1,2,4-triazole thio 1,2,4-Triazole
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Acetamide Furan-2-yl, amino-triazole sulfanyl 1,2,4-Triazole, Furan

Key Observations :

  • Chloro-methoxyphenyl substituents enhance lipophilicity compared to dichlorophenyl groups in , which may improve membrane permeability.

Key Observations :

  • The target compound’s synthesis involves oxidative desulfurization and carbonyldiimidazole-mediated coupling, which is more complex than direct alkylation or cycloaddition methods .
  • Triazole analogs (e.g., ) often employ simpler "click" chemistry or thiol-alkylation, enabling rapid diversification .

Key Observations :

  • The quinazolinone core in the target compound and is associated with anticonvulsant and cytotoxic activities, likely via kinase or GABA receptor modulation.
  • Anti-exudative activity in triazole acetamides suggests the target’s acetamide group could be leveraged for anti-inflammatory applications.

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